molecular formula C6H2Cl5NO3S B2410407 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride CAS No. 930395-76-9

3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride

Cat. No. B2410407
M. Wt: 345.4
InChI Key: RTBIOUCWMOUSMI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis of Sulfonamide Derivatives

  • A study by Janosik et al. (2006) explored the efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles, leading to the direct synthesis of corresponding sulfonamides. This protocol allows for clean and simple operations, facilitating the creation of various sulfonamide derivatives, which are significant in medicinal chemistry (Janosik et al., 2006).

Reactions with Nitrogen Nucleophiles

  • The work by Obafemi (1982) describes reactions of similar compounds, demonstrating the versatility of these chemicals in producing a range of sulfonamides through reactions with nitrogen nucleophiles. Such versatility is crucial in the synthesis of complex organic molecules (Obafemi, 1982).

Antibacterial and Surface Activity

  • Research by El-Sayed (2006) shows the synthesis of 1,2,4-triazole derivatives from related compounds, highlighting their potential antibacterial properties and surface activity. This indicates the role of these compounds in the development of new antibacterial agents and their possible industrial applications (El-Sayed, 2006).

Application in Anticancer Research

  • A study by Redda et al. (2011) involves the synthesis of benzamide/benzene sulfonamide derivatives, indicating their potential as anticancer agents. This research highlights the importance of such compounds in the development of novel therapeutic agents for cancer treatment (Redda et al., 2011).

Novel Synthesis Methods

  • The work by Ran et al. (2014) focuses on the synthesis of 3-pyrrolin-2-ones using 1-sulfonyl 1,2,3-triazole, showcasing innovative methods in synthesizing biologically relevant compounds. This is significant for advancing synthetic methodologies in organic chemistry (Ran et al., 2014).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent to which the compound has been studied. For a less-known compound, some or all of this information may not be available. It’s always a good idea to consult a variety of sources and speak with a knowledgeable professional when conducting chemical research.


properties

IUPAC Name

3-chloro-5-(2,2,2-trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl5NO3S/c7-2-1-3(4(13)6(8,9)10)12-5(2)16(11,14)15/h1,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBIOUCWMOUSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Cl)S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride

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